3,5-Dibromobenzene-1-carboximidamide
Overview
Description
3,5-Dibromobenzene-1-carboximidamide is an organic compound with the molecular formula C7H6Br2N2 and a molecular weight of 277.94 g/mol. This compound is characterized by the presence of two bromine atoms attached to a benzene ring and a carboximidamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of benzene-1-carboximidamide using bromine or a bromine source under controlled conditions . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for 3,5-Dibromobenzene-1-carboximidamide may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromobenzene-1-carboximidamide involves its interaction with specific molecular targets. The bromine atoms and carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromobenzene-1-carboxamide
- 3,5-Dibromobenzene-1-carboxylic acid
- 3,5-Dibromobenzene-1-sulfonamide
Uniqueness
3,5-Dibromobenzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
IUPAC Name |
3,5-dibromobenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORBNXATOIBYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695267 | |
Record name | 3,5-Dibromobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59840-53-8 | |
Record name | 3,5-Dibromobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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